N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:
Formation of the 3-chlorophenylmethyl intermediate: This can be achieved through the chlorination of toluene followed by a Friedel-Crafts alkylation.
Synthesis of the furan-2-ylmethyl intermediate: This involves the formylation of furan followed by reduction to obtain the furan-2-ylmethyl group.
Coupling with 3,4,5-trimethoxybenzoic acid: The final step involves coupling the intermediates with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE
- N-[(3-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the specific combination of its functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22ClNO5 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H22ClNO5/c1-26-19-11-16(12-20(27-2)21(19)28-3)22(25)24(14-18-8-5-9-29-18)13-15-6-4-7-17(23)10-15/h4-12H,13-14H2,1-3H3 |
InChI Key |
LEUOGHHVTRAPFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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